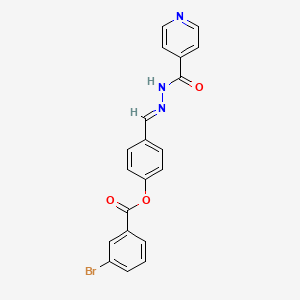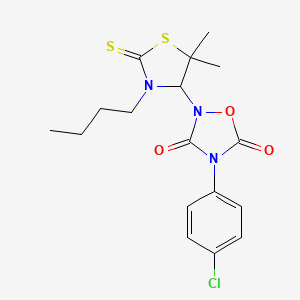![molecular formula C20H22N4O5 B11555338 2-(2-Methoxyphenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11555338.png)
2-(2-Methoxyphenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a methoxyphenoxy group, a nitrophenyl group, and a pyrrolidinyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide typically involves multiple steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.
Nitration: The intermediate is then subjected to nitration to introduce the nitro group at the desired position.
Formation of the Pyrrolidinyl Intermediate: The nitrophenyl intermediate is reacted with pyrrolidine to form the pyrrolidinyl intermediate.
Condensation Reaction: Finally, the pyrrolidinyl intermediate undergoes a condensation reaction with acetohydrazide to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industrial Applications: It can be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxyphenoxy)-5-nitrophenylmethanone
- 2-(2-Methoxyphenoxy)-5-nitrophenylacetic acid
- 2-(2-Methoxyphenoxy)-5-nitrophenylamine
Uniqueness
2-(2-Methoxyphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide is unique due to the presence of both the methoxyphenoxy and pyrrolidinyl groups, which provide distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C20H22N4O5 |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenoxy)-N-[(E)-(5-nitro-2-pyrrolidin-1-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O5/c1-28-18-6-2-3-7-19(18)29-14-20(25)22-21-13-15-12-16(24(26)27)8-9-17(15)23-10-4-5-11-23/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,22,25)/b21-13+ |
Clave InChI |
AFNZZMXJEAJHAI-FYJGNVAPSA-N |
SMILES isomérico |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3 |
SMILES canónico |
COC1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11555260.png)
![4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11555261.png)
![6-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11555267.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11555272.png)
![N-({N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11555274.png)
![2-[(4-Methylphenyl)amino]-N'-[(E)-{4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl}methylidene]acetohydrazide](/img/structure/B11555276.png)
![4-[(2E)-2-benzylidenehydrazinyl]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B11555282.png)

![5-phenyl-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11555315.png)
![N-(4-chlorophenyl)-3-[(3-chlorophenyl)methoxy]benzamide](/img/structure/B11555316.png)

![2,4-dibromo-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11555320.png)
![1-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]ethanone](/img/structure/B11555322.png)
